Product packaging for 2-(4-Methoxyphenyl)-3-pyridinamine(Cat. No.:CAS No. 663918-44-3)

2-(4-Methoxyphenyl)-3-pyridinamine

Cat. No.: B1621423
CAS No.: 663918-44-3
M. Wt: 200.24 g/mol
InChI Key: JDHOZFNYCLTLCJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-pyridinamine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B1621423 2-(4-Methoxyphenyl)-3-pyridinamine CAS No. 663918-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHOZFNYCLTLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377298
Record name 2-(4-methoxyphenyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663918-44-3
Record name 2-(4-methoxyphenyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Bedrock of Innovation: Pyridinamine Scaffolds in Heterocyclic Chemistry

Pyridinamine scaffolds, which form the structural core of 2-(4-Methoxyphenyl)-3-pyridinamine, are a cornerstone of heterocyclic chemistry. researchgate.netresearchgate.netnih.gov These nitrogen-containing aromatic rings are not merely structural curiosities; they are fundamental building blocks in the synthesis of a vast array of biologically active molecules. researchgate.netnih.gov The pyridine (B92270) ring, a benzene (B151609) ring with one methine group replaced by a nitrogen atom, imparts unique properties to the molecules it constitutes. ijnrd.org This includes enhanced solubility and the ability to participate in hydrogen bonding, which are crucial for drug-receptor interactions. researchgate.netnih.gov

The versatility of the pyridinamine scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting compounds. This adaptability has made pyridinamine derivatives a fertile ground for the discovery of novel therapeutic agents targeting a spectrum of diseases. nih.gov

A Class of Distinction: Arylaminopyridine Derivatives in Scientific Inquiry

Within the broader family of pyridinamine compounds, arylaminopyridine derivatives have emerged as a particularly significant class. These molecules, characterized by an aryl group attached to the amino group of the pyridinamine core, are the subject of intensive research. Their structural motif is a key feature in a number of compounds with demonstrated biological activity.

For instance, various arylaminopyrimidine derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes like anaplastic lymphoma kinase (ALK), which is implicated in certain types of cancer. nih.gov Researchers have also explored their role as dual inhibitors of Cathepsin L and JAK for the treatment of acute lung injury. nih.gov These studies underscore the therapeutic potential inherent in the arylaminopyridine framework.

Charting the Course: Scope and Objectives of This Review

Catalytic Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are paramount in forming the C-C bond between an aryl group and a pyridine (B92270) ring. youtube.com Palladium and copper-based systems are the most prominent, with the Suzuki-Miyaura reaction being a particularly powerful tool. youtube.comfishersci.co.uk

Suzuki-Miyaura Coupling Reactions for this compound Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)–C(sp²) bonds. researchgate.net It typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. fishersci.co.ukorganic-chemistry.org The synthesis of this compound can be effectively achieved by coupling a 2-halopyridin-3-amine with a (4-methoxyphenyl)boronic acid. A documented synthesis route involves the reaction of 2-Chloro-3-pyridinamine with 4-Methoxyphenylboronic acid. chemicalbook.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 2-chloro-3-pyridinamine) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent (e.g., 4-methoxyphenylboronic acid), activated by a base, is transferred to the palladium(II) complex. youtube.comorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. youtube.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Research into the synthesis of 2-arylpyridines has led to the optimization of these parameters to achieve high yields. researchgate.netnih.gov

Catalyst and Ligand: Palladium catalysts are central to the Suzuki reaction. researchgate.net While simple catalysts like Pd(PPh₃)₄ can be used, modern systems often employ more sophisticated phosphine (B1218219) ligands to enhance catalytic activity, stability, and substrate scope. proprogressio.hu For the synthesis of 2-arylpyridines, Pd(dppf)Cl₂ has been identified as an effective catalyst. researchgate.netnih.govnih.gov The choice of ligand is critical, with bidentate phosphine ligands often showing superior performance over monodentate ligands or ligandless systems. nih.gov

Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org A variety of inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium phosphate (B84403) (Na₃PO₄) are commonly used. researchgate.netproprogressio.huresearchgate.net The selection of the base can significantly impact the reaction yield. nih.gov Solvents like dioxane, often in the presence of water, are frequently employed. nih.govnih.gov The addition of water can sometimes be beneficial for the reaction. researchgate.netnih.gov

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for 2-Arylpyridine Synthesis
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/H₂O65-1005-89 nih.govnih.gov
Pd₂(dba)₃Tri-tert-butylphosphineK₂CO₃DioxaneRTHigh nih.gov
PdCl₂(dppf)dppfK₂CO₃THF80Moderate nih.gov
Pd(PPh₃)₄PPh₃NaHCO₃DMERefluxGood-Excellent proprogressio.hu
Substrate Scope and Limitations in Aryl-Pyridinamine Formation

The success of the Suzuki-Miyaura coupling is also influenced by the nature of the substrates. The electronic properties and steric hindrance of both the pyridine derivative and the arylboronic acid can affect reaction outcomes. nih.govresearchgate.net

Limitations can arise from sterically hindered substrates, which may require more active catalysts or harsher reaction conditions. researchgate.net Another potential side reaction is protodeboronation of the boronic acid, especially under certain conditions, which can reduce the yield of the desired coupled product. dicp.ac.cn

Alternative Palladium-Catalyzed Coupling Approaches

While the Suzuki-Miyaura reaction is highly prevalent, other palladium-catalyzed cross-coupling reactions could theoretically be employed for the synthesis of this compound. These include:

Stille Coupling: This reaction pairs an organotin reagent with an organic halide. It is a powerful C-C bond-forming reaction but is often avoided due to the toxicity of organotin compounds. organic-chemistry.org

Heck Coupling: This involves the reaction of an unsaturated halide with an alkene. A potential Heck-type approach could be envisioned but would require a different synthetic strategy to build the aryl-pyridine bond.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It could be used to synthesize an intermediate which is then further transformed into the target molecule.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds. While not directly applicable for the C-C bond in the target compound, it is a key methodology for synthesizing substituted aminopyridines from halopyridines, which could then serve as precursors in a subsequent C-C coupling step.

Copper-Mediated Coupling Reactions

As an alternative to more expensive palladium catalysts, copper-catalyzed reactions have gained significant attention for the synthesis of heterocyclic compounds. nih.gov Copper catalysis is particularly relevant for Ullmann-type reactions, which are used to form C-C, C-N, and C-O bonds.

For the synthesis of this compound, a copper-catalyzed C-C coupling between a 2-halopyridin-3-amine and a suitable organometallic reagent of the 4-methoxyphenyl (B3050149) group could be a viable, cost-effective alternative. Furthermore, copper catalysts are efficient for C-N bond formation. For instance, a CuI-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation has been used to synthesize pyrido[1,2-a]pyrimidin-4-ones, demonstrating the utility of copper in building complex nitrogen-containing bicyclic systems. nih.gov The synthesis of various substituted pyrimidines has also been achieved through copper-catalyzed annulation reactions. organic-chemistry.org

Functional Group Interconversions and Derivatization Routes

Once this compound is synthesized, its functional groups—the primary amino group and the methoxy (B1213986) group—offer sites for further chemical modification. Such derivatizations are essential for creating libraries of related compounds for various applications.

The primary amino group on the pyridine ring is a versatile handle for numerous transformations. It can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, similar aminopyridine structures have been acylated to produce biologically active molecules. google.com

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Cyclization Reactions: The amino group can act as a nucleophile in reactions to form fused heterocyclic systems. For example, aminopyridine derivatives are key starting materials for the synthesis of thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. nih.govnih.gov

Amination Reactions of Substituted Pyridines

The introduction of an amino group onto a substituted pyridine ring is a key strategy for synthesizing 3-aminopyridine (B143674) derivatives. While direct amination can be challenging due to the electron-deficient nature of the pyridine ring, modern cross-coupling reactions provide efficient pathways.

A primary route to forming the 2-aryl-3-aminopyridine scaffold involves transition metal-catalyzed cross-coupling reactions. One of the most effective methods for creating the carbon-carbon bond between the pyridine and the methoxyphenyl group is the Suzuki coupling reaction. This approach typically involves the reaction of a halo-aminopyridine with a boronic acid derivative. For instance, the synthesis of this compound can be directly achieved by coupling 2-Chloro-3-pyridinamine with 4-Methoxyphenylboronic acid. chemicalbook.com This reaction is generally catalyzed by a palladium complex.

N-Aryl-2-aminopyridines, which are structurally related, are often prepared by coupling anilines with 2-bromopyridines, highlighting the utility of palladium catalysis in forming C-N bonds in pyridine systems. rsc.org These chelation-assisted C-H bond functionalizations leverage the pyridyl group to direct reactions to specific positions. rsc.org

Table 1: Example of Suzuki Coupling for Synthesis

Reactant 1Reactant 2Catalyst System (Typical)Product
2-Chloro-3-pyridinamine4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃This compound

This table illustrates a common cross-coupling strategy for synthesizing the target compound.

Modification of Methoxy and Amine Groups

Post-synthesis modification of the methoxy and amine functional groups on the this compound scaffold allows for the creation of diverse derivatives.

Methoxy Group Modification: The methoxy group (-OCH₃) on the phenyl ring is a key feature. A common modification is its demethylation to a hydroxyl group (-OH). This transformation is significant as methoxypyridines are often used as masked pyridones in complex syntheses. nih.gov The methoxy group inductively withdraws electron density, which reduces the basicity of the pyridine nitrogen. nih.gov Cleavage of the methyl ether can be accomplished using reagents like sodium ethanethiolate (NaSEt). nih.gov

Amine Group Modification: The 3-amino group (-NH₂) is a versatile handle for further functionalization. It can undergo a variety of reactions common to primary aromatic amines.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form amides. This reaction can be catalyzed by palladium(II) in the presence of carbon monoxide and a suitable methyl source like DMF. rsc.org

Alkylation: The nitrogen atom can be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging.

Diazotization: The amino group can be converted to a diazonium salt, which can then be replaced by a wide range of other functional groups.

These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, where small changes to the molecule can significantly impact its biological properties. nih.gov

Multi-Component Reactions (MCRs) for Pyridine Ring Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, offer a highly efficient route to complex molecules like substituted pyridines. rasayanjournal.co.innih.gov This approach aligns with the principles of step economy and is advantageous for generating molecular diversity. nih.gov

The synthesis of the 2-aryl-3-aminopyridine core can be achieved through various one-pot MCRs. A plausible strategy for this compound would involve the condensation of an aldehyde (4-methoxybenzaldehyde), a β-keto compound, a nitrile-containing species (like malononitrile), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). nih.govresearchgate.net These reactions often proceed via a cascade of elementary steps, including Michael additions, aldol-type condensations, and oxidative aromatization, to build the pyridine ring. organic-chemistry.org

Several MCRs leading to related structures like 3-aminoimidazo[1,2-a]pyridines have been developed, reacting 2-aminopyridine (B139424) with aldehydes and isonitriles or trimethylsilyl (B98337) cyanide, often under microwave irradiation. rsc.orgacs.org

Table 2: General Scheme for a Plausible MCR Synthesis

Reactant AReactant BReactant CReactant DConditionsProduct Type
4-MethoxybenzaldehydeEthyl CyanoacetateAcetone (or other ketone)Ammonium AcetateHeating or Microwave2-(4-methoxyphenyl)-substituted pyridine

This table outlines a generalized multi-component approach for assembling the pyridine scaffold.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in Key green approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase yields, and lead to purer products compared to conventional heating. nih.gov It has been successfully used for one-pot, four-component reactions to create pyridine derivatives. nih.gov

Ultrasonic Synthesis: The use of ultrasound is another energy-efficient method that can enhance reaction rates and yields in heterocyclic synthesis. rasayanjournal.co.innih.gov

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. researchgate.netbenthamscience.com Ionic liquids can act as both solvents and catalysts and are often recyclable. benthamscience.com

Catalysis: The use of efficient and recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles, can facilitate reactions under mild, solvent-free conditions and allow for easy separation of the catalyst from the reaction mixture. researchgate.net

One-Pot Reactions: MCRs and tandem reactions are inherently green as they reduce the number of synthetic steps, minimize the use of solvents for intermediate purification, and decrease waste generation. rasayanjournal.co.inijpsonline.com

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

FeatureConventional HeatingMicrowave Irradiation
Reaction Time Hours (e.g., 6-9 h)Minutes (e.g., 2-7 min)
Yield Good (e.g., 73-84%)Excellent (e.g., 82-94%)
Energy Consumption HighLow
Product Purity Often requires extensive purificationHigh, often with simple workup

Source: Data adapted from studies on pyridine synthesis. nih.gov

Scale-Up Considerations and Industrial Synthesis Methodologies

Transitioning a synthetic route for this compound from the laboratory bench to an industrial scale introduces several critical challenges that must be addressed. labmanager.com

Heat Transfer: Laboratory reactions in small flasks can easily dissipate heat. In large production vessels, heat-up and cool-down cycles are much longer, and exothermic reactions require careful management to prevent thermal runaways. The viscosity of the reaction mixture, which can change throughout the process, also impacts heat transfer and mixing efficiency. labmanager.com

Reaction Conditions: Conditions that are feasible in the lab, such as high dilutions or cryogenic temperatures, may be economically unviable on an industrial scale. Industrial processes often utilize pressure reactors to safely conduct reactions at temperatures above the solvent's boiling point, as seen in the synthesis of related pyridone intermediates. google.com

Reagent and Catalyst Choice: The cost, availability, and safety of all reagents and catalysts are paramount. While complex palladium catalysts are common in lab-scale synthesis, industrial processes may favor more robust and less expensive catalyst systems. wisc.edu

Process Safety and Waste Management: A thorough risk assessment is required to handle potentially hazardous reagents and byproducts. The E-factor, which measures the mass of waste per mass of product, is a key metric, and the pharmaceutical industry often has a high E-factor that efficient, multi-component syntheses can help reduce. nih.gov

Purification: Methods like chromatography, common in the lab, are often too expensive for large-scale production. Industrial purification relies more on crystallization, distillation, and extraction. The final product must meet stringent purity specifications. labmanager.com

Historically, many pyridines were derived from coal tar, but modern industrial synthesis relies on building the ring from simpler, readily available starting materials like aldehydes, nitriles, and ammonia. wikipedia.org This aligns well with the multi-component reaction strategies discussed, suggesting that an MCR-based approach could be a viable route for the industrial production of this compound.

Electrophilic Aromatic Substitution Reactions on the Pyyridine and Phenyl Rings

The reactivity of this compound towards electrophiles is governed by the interplay of the electron-donating amino group and the methoxyphenyl substituent, as well as the inherent electron-deficient nature of the pyridine ring. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this molecule, the positions ortho (C4) and para (C6) to the amino group on the pyridine ring are expected to be activated. The pyridine nitrogen, however, deactivates the ring towards electrophilic attack, especially under acidic conditions where it becomes protonated. uoanbar.edu.iq

The phenyl ring is activated by the para-methoxy group, which is an ortho, para-director. Therefore, electrophilic attack is anticipated at the positions ortho to the methoxy group (C3' and C5').

In practice, the outcome of electrophilic substitution is sensitive to reaction conditions. For many aminopyridines, direct nitration or halogenation can be problematic, often leading to polysubstitution or requiring harsh conditions. uoanbar.edu.iq For instance, the nitration of 2-aminopyridine yields a mixture of nitro-substituted products, with the major product being the 5-nitro derivative. orgsyn.org To control the reactivity and achieve specific substitution, the amino group is often protected, for example, as an amide. This moderates the activating effect and can improve regioselectivity. acs.org For example, N-Boc-3-aminopyridine can be selectively halogenated at the 4-position after lithiation. nih.gov

Reactions with halogens like bromine and iodine monochloride can lead to the formation of charge-transfer complexes or ionic species, with the pyridine nitrogen being the primary site of interaction. acs.orgresearchgate.net For example, the reaction of 4-aminopyridine (B3432731) with bromine can lead to protonation of the pyridine ring and subsequent bromination. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/Reaction Predicted Major Product(s) Rationale
Nitration (e.g., HNO₃/H₂SO₄) Complex mixture, potential for nitration at C5 of pyridine and C3'/C5' of phenyl ring. Strong activation by -NH₂ and -OCH₃ groups competes with deactivation by the pyridinium (B92312) ion formed in acidic media. uoanbar.edu.iqorgsyn.org
Bromination (e.g., Br₂) Polysubstitution likely on both rings without protection. The amino and methoxy groups are strong activators, making the rings highly susceptible to halogenation. acs.org

Nucleophilic Substitution Reactions and Transformations

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C2 and C4 positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org In this compound, these positions are unsubstituted. However, the amino group at C3 can be transformed, most notably through diazotization.

The diazotization of aminopyridines, by reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), forms diazonium salts. organic-chemistry.org While 2-pyridyldiazonium salts are notoriously unstable, 3-pyridyldiazonium salts, which would be formed from the title compound, exhibit greater stability and can be used as intermediates for a variety of substitution reactions. google.com These reactions allow the amino group to be replaced by a wide range of functionalities, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups. organic-chemistry.orggoogle.com For example, 3-amino-2-chloropyridine (B31603) can be diazotized and subsequently treated with cuprous bromide to yield 2,3-dibromopyridine. google.com

Furthermore, the amino group itself can act as a nucleophile. Tandem reactions involving the amination of propargylic alcohols with 2-aminopyridines, followed by cycloisomerization, have been used to construct fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net While this specific reaction involves a 2-aminopyridine, similar reactivity could be anticipated for the 3-amino isomer under appropriate catalytic conditions.

Oxidation and Reduction Pathways of the Pyridinamine Core

The oxidation of this compound can occur at several sites. The amino group is susceptible to oxidation, and like anilines, can form nitroso species, although aminopyridines are generally considered to have a reduced oxidation potential compared to their aniline (B41778) counterparts. nih.gov The pyridine ring can be oxidized to the corresponding N-oxide. This transformation is often carried out using reagents like peroxy acids. The resulting pyridine N-oxides exhibit altered reactivity and can be used as intermediates for further functionalization. nih.govacs.org For instance, pyridine N-oxides can react with activated isocyanides to yield 2-aminopyridines. nih.gov

Reduction of the pyridinamine core typically involves hydrogenation of the pyridine ring to form a piperidine (B6355638). This can be achieved through catalytic hydrogenation using catalysts like platinum oxide or Raney nickel. clockss.org Another method involves the use of samarium diiodide in the presence of water, which has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org Interestingly, in some substituted pyridines, this reducing system can also cause the elimination of substituents like amino or chloro groups. clockss.org Electrochemical reduction of nitropyridines to aminopyridines is also a well-established method. google.com

Metal Coordination Chemistry and Ligand Properties

With two nitrogen donor atoms—one on the pyridine ring and one in the amino group—this compound is a potential bidentate ligand. Aminopyridines are known to form stable complexes with a variety of transition metals, including iron, cobalt, nickel, and copper. elsevierpure.comnsf.govpvpcollegepatoda.org The coordination can occur in a monodentate fashion through the pyridine nitrogen or in a bidentate fashion, forming a chelate ring with the metal center. The latter is common for 2-aminopyridine derivatives, which form a stable five-membered ring. pvpcollegepatoda.org

For 3-aminopyridine, both terminal and bridging coordination modes have been observed. elsevierpure.com In some complexes, 3-aminopyridine acts as a single bridging ligand (μ₂-3-ampy), linking metal centers into polymeric chains. In others, it coordinates as a terminal ligand through the pyridine nitrogen. elsevierpure.com The amino group can participate in forming extensive hydrogen-bonding networks within the crystal lattice of these complexes. elsevierpure.com The presence of the bulky 2-(4-methoxyphenyl) group would likely influence the steric environment around the metal center, potentially favoring specific coordination geometries. The electronic properties of the substituents can also tune the properties of the resulting metal complexes. rsc.org

Table 2: Potential Coordination Modes with Transition Metals (M)

Coordination Mode Description Structural Implication
Monodentate (N-pyridyl) The ligand binds to the metal center solely through the nitrogen atom of the pyridine ring. This is a common mode for pyridine-type ligands. elsevierpure.com
Bidentate (N,N'-chelate) The ligand binds to a single metal center through both the pyridine nitrogen and the amino nitrogen, forming a four-membered chelate ring. This mode is less common for 3-aminopyridines compared to 2-aminopyridines but is sterically possible.
Bridging (μ₂-N,N') The ligand bridges two metal centers, with the pyridine nitrogen coordinating to one metal and the amino nitrogen to another. This can lead to the formation of polynuclear complexes or coordination polymers.

Rearrangement Reactions and Isomerization Processes

The 2-aryl-3-aminopyridine scaffold is susceptible to intramolecular rearrangements, most notably the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aromatic system migrates from a heteroatom to a nucleophilic center. cdnsciencepub.comchemistry-reaction.com For this to occur in a system related to this compound, a suitable tether connecting the two rings and an activating group on the migrating ring would be necessary. For example, studies on 3-amino-2,2'-dipyridyl sulfide (B99878) systems have demonstrated their ability to undergo the Smiles rearrangement to form diazaphenothiazines. acs.orgacs.org Heteroaromatic rings like pyridine can participate as the migrating aryl group, especially when activated by electron-withdrawing groups. chemistry-reaction.com

Isomerization processes can also occur under basic conditions. For instance, 3-bromopyridines have been shown to isomerize to 4-bromopyridines via pyridyne intermediates, which can then be intercepted by nucleophiles. rsc.org While not a direct isomerization of the title compound itself, this illustrates the potential for skeletal rearrangements within the substituted pyridine core under specific conditions. Tandem amination/cycloisomerization reactions also represent a class of processes where significant structural reorganization occurs. researchgate.net

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound relies on kinetic and spectroscopic studies. For example, kinetic analysis of reactions involving aminopyridines can help determine rate laws and reaction orders, providing insight into the rate-determining step. nih.govnih.gov Studies on the kinetics of aminolysis reactions often propose the formation of a tetrahedral intermediate, with its formation or breakdown being the rate-determining step. uni-muenchen.de

Spectroscopic methods are crucial for identifying transient intermediates and final products.

NMR Spectroscopy (¹H, ¹³C): Changes in chemical shifts can be monitored throughout a reaction to track the consumption of reactants and the formation of products. For example, in the reaction of 4-aminopyridine with halogens, ¹H NMR spectroscopy was used to identify the formation of charge-transfer complexes and ionic pyridinium species. acs.orgresearchgate.net

IR Spectroscopy: The appearance or disappearance of characteristic vibrational bands (e.g., N-H, C=N, N-O stretches) can confirm functional group transformations, such as the formation of amides or N-oxides. nih.gov

Mass Spectrometry: This technique is essential for confirming the molecular weight of products and intermediates. nih.gov

UV-Vis Spectroscopy: Often used to monitor the kinetics of reactions involving colored species or to study the formation of metal complexes.

Mechanistic studies on related systems, such as the Truce-Smiles rearrangement, often involve computational (DFT) calculations alongside experimental work to model transition states and intermediates, like the Meisenheimer complex, to rationalize the observed reactivity and regioselectivity. cdnsciencepub.com Similarly, transition metal-catalyzed C-H activation reactions of N-aryl-2-aminopyridines have been studied through deuterium (B1214612) labeling experiments and the isolation of proposed rhodacyclic or palladacyclic intermediates to elucidate the catalytic cycle. rsc.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-Aminopyridine
3-Aminopyridine
4-Aminopyridine
N-Boc-3-aminopyridine
2-Amino-5-nitropyridine
3-Amino-2-chloropyridine
2,3-Dibromopyridine
3-Bromopyridine
4-Bromopyridine
Imidazo[1,2-a]pyridines
3-Amino-2,2'-dipyridyl sulfide
Diazaphenothiazines
Nicotinamide
Piperidine
Pyridine N-oxide
Aniline
Nitroso species
Samarium diiodide
Meisenheimer complex
Iodine monochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For pyridine derivatives, the chemical shifts of the ring protons are influenced by the electronic nature of the substituents. acs.org In the case of 2-aminopyridine, the amino group, a strong electron-donating group, causes an upfield shift of the ring protons compared to unsubstituted pyridine. chemicalbook.comspectrabase.com The ¹H NMR spectrum of 2-aminopyridine typically shows signals for the protons at positions 3, 4, 5, and 6 of the pyridine ring. chemicalbook.comspectrabase.com Similarly, in 3-aminopyridine, the amino group influences the chemical shifts of the surrounding protons. chemicalbook.com

The presence of a methoxyphenyl group, as in 2-(4-methoxyphenyl)pyridine, introduces additional signals in the ¹H NMR spectrum corresponding to the methoxy protons and the protons of the phenyl ring. sigmaaldrich.com The chemical shifts of these protons can provide information about the electronic interaction between the two aromatic rings.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Aminopyridine and Related Compounds

CompoundH-3H-4H-5H-6Other ProtonsSolvent
2-Aminopyridine6.457.356.658.054.45 (NH₂)CDCl₃
3-Aminopyridine-7.40-8.235.80 (NH₂), 7.26 (H-2), 8.53 (H-6)DMSO-d₆
N-(4-methoxyphenyl)pyridin-4-amine----3.79 (OCH₃), 6.91 (Ar-H), 7.21 (Ar-H), 8.16 (Py-H)CDCl₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques are crucial for confirming the connectivity of the pyridine and methoxyphenyl rings in this compound.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. acs.orgrsc.org It is particularly useful for studying compounds that are insoluble or for investigating packing effects and polymorphism. acs.org For substituted pyridines, ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR can reveal details about the local environment of each carbon atom in the crystal lattice. acs.org Differences in chemical shifts between the solution and solid-state NMR spectra can indicate specific intermolecular interactions in the solid state.

Chemical Shift Analysis and Conformational Insights

Detailed analysis of NMR chemical shifts can offer insights into the conformation of molecules in solution. The relative shielding and deshielding of protons and carbons can be influenced by the spatial arrangement of the different parts of the molecule. For instance, the dihedral angle between the pyridine and phenyl rings in this compound will affect the chemical shifts of the protons on both rings due to through-space anisotropic effects. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to predict stable conformations and to help in the assignment of complex spectra. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org These techniques are highly sensitive to the functional groups present in a molecule and can provide information about bonding and molecular symmetry. tsijournals.comnih.gov

In this compound, characteristic vibrational modes are expected for the amino group (N-H stretching and bending), the methoxy group (C-H and C-O stretching), and the aromatic rings (C-C and C-H stretching and bending). tsijournals.comresearchgate.net The IR spectrum of 2-aminopyridine shows characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. tsijournals.com The C-N stretching vibration is typically observed in the 1260-1330 cm⁻¹ region. tsijournals.com

The Raman spectrum provides complementary information, particularly for non-polar bonds and symmetric vibrations. acs.orgresearchgate.net For instance, the ring breathing modes of the pyridine and phenyl rings are often strong in the Raman spectrum. Analysis of the vibrational spectra, often aided by computational calculations, allows for a detailed assignment of the observed bands to specific molecular motions. tsijournals.comacs.org

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Aminopyridines and Related Structures

Functional GroupVibrational Mode2-Aminopyridine (IR)2-(4-methoxyphenyl)benzo[d]thiazole (IR)
Amino (NH₂)Asymmetric Stretch~3442-
Amino (NH₂)Symmetric Stretch~3300-
Amino (NH₂)Scissoring~1628 (Raman), 1617 (IR)-
Aromatic C-HStretch3000-31003000-3100
C=C/C=NRing Stretch1400-16001400-1600
C-NStretch~1328-
Methoxy (O-CH₃)C-O Stretch-~1021 (Raman), 1010 (IR)

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. arkat-usa.org In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation to produce a series of characteristic fragment ions. arkat-usa.orgnist.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (C₁₂H₁₂N₂O). Common fragmentation pathways for related aminopyridine structures involve the loss of small neutral molecules or radicals. arkat-usa.orgnih.gov For example, the fragmentation of aminopyridines can involve the loss of HCN or H₂CN from the pyridine ring. The presence of the methoxyphenyl group would likely lead to characteristic fragments resulting from the cleavage of the ether bond or the phenyl ring. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.comrsc.org This packing is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comnih.gov

In the case of this compound, the amino group is capable of acting as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. rsc.org This can lead to the formation of hydrogen-bonded chains or networks in the solid state. nih.gov Furthermore, the aromatic pyridine and phenyl rings can participate in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. mdpi.comnih.gov These intermolecular interactions play a crucial role in stabilizing the crystal structure and can influence the physical properties of the compound. rsc.org Analysis of the crystal structure of related substituted pyridines has shown that the nature and position of substituents can significantly influence the crystal packing arrangement. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of conjugated systems. The absorption of UV-Vis radiation by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's chromophores. For this compound, the key chromophores are the aminopyridine and the 4-methoxyphenyl moieties.

The electronic spectrum of this compound is expected to be a composite of the transitions originating from these two systems, likely modified by their conjugation. The primary electronic transitions anticipated are π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n → π* transitions, which are generally less intense, involve the promotion of a non-bonding electron (from the nitrogen atoms' lone pairs) to a π* antibonding orbital.

To predict the spectral characteristics of this compound, we can analyze the spectra of its parent heterocyclic system, 3-aminopyridine, and the related 2-phenylpyridine (B120327).

In an acidic medium (0.5 M HCl), 3-aminopyridine exhibits two main absorption bands at approximately 249 nm and 317 nm. researchgate.net These are attributed to the π → π* transitions of the protonated pyridine ring. A study of 3-aminopyridine in ether solution also identified a characteristic absorption peak for the pyridine structure around 300 nm (3350 mm⁻¹). acs.org The NIST database also provides UV/Visible spectrum data for 3-aminopyridine. nist.gov

For 2-phenylpyridine, the conjugation of the phenyl and pyridine rings leads to characteristic UV absorptions. The NIST spectral data for 2-phenylpyridine shows absorption maxima around 240 nm and 270 nm, which are indicative of the extended π-system. nist.gov

The introduction of a 4-methoxyphenyl group at the 2-position of the 3-pyridinamine core is expected to cause a bathochromic (red) shift in the absorption maxima compared to 3-aminopyridine. This is due to two factors: the extension of the conjugated π-system by the phenyl ring and the presence of the electron-donating methoxy group (-OCH₃), which acts as an auxochrome. The lone pairs on the oxygen atom of the methoxy group can participate in resonance with the aromatic system, increasing the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for the π → π* transition.

Therefore, the UV-Vis spectrum of this compound in a neutral solvent is predicted to show strong absorptions at wavelengths longer than those observed for 3-aminopyridine and 2-phenylpyridine, likely in the 300-350 nm range.

Table 1: UV-Vis Spectroscopic Data for this compound Analogues

Compound Name Solvent λmax (nm) Reference
3-Aminopyridine 0.5 M HCl 249, 317 researchgate.net
3-Aminopyridine Ether ~300 acs.org
2-Phenylpyridine Not Specified ~240, ~270 nist.gov

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and assess its purity.

The theoretical elemental composition of this compound (C₁₂H₁₂N₂O) is calculated as follows:

Molecular Weight: 200.24 g/mol

Carbon (C): (12 * 12.011 / 200.24) * 100% = 71.98%

Hydrogen (H): (12 * 1.008 / 200.24) * 100% = 6.04%

Nitrogen (N): (2 * 14.007 / 200.24) * 100% = 13.99%

Oxygen (O): (1 * 15.999 / 200.24) * 100% = 7.99%

Table 2: Theoretical Elemental Composition of this compound and its Analogues

Compound Name Molecular Formula % Carbon (Theoretical) % Hydrogen (Theoretical) % Nitrogen (Theoretical)
This compound C₁₂H₁₂N₂O 71.98 6.04 13.99
3-Aminopyridine C₅H₆N₂ 63.81 6.43 29.76

Purity assessment is critical to ensure that a synthesized compound is free from starting materials, reagents, and by-products. Besides elemental analysis, several other techniques are routinely employed.

Melting Point: A pure crystalline solid typically melts over a narrow range (0.5-2°C). The presence of impurities usually causes a depression and broadening of the melting point range. libretexts.org For instance, a synthesized sample of 3-aminopyridine is described as a white to light yellow crystalline solid with a melting point of 64.5°C. sincerechemical.com A significant deviation from a sharp, literature-reported melting point would indicate impurity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. helixchrom.com For purity assessment, a sample of the compound is analyzed, and the chromatogram should ideally show a single, sharp peak corresponding to the product. The presence of other peaks indicates impurities. Specific HPLC methods have been developed for the analysis of aminopyridine isomers, demonstrating the utility of this technique for separating closely related compounds and quantifying potential impurities. cmes.orghelixchrom.com A typical method might use a C18 column with a buffered mobile phase, allowing for excellent separation of aminopyridines. cmes.org

Table 3: List of Mentioned Compounds

Compound Name
This compound
3-Aminopyridine

Computational Chemistry and Theoretical Studies on 2 4 Methoxyphenyl 3 Pyridinamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of 2-(4-Methoxyphenyl)-3-pyridinamine and related structures. By employing methods like B3LYP with various basis sets, researchers have been able to perform detailed analyses of the molecule's electronic and geometric properties. researchgate.netijrar.org

Electron Density Distribution and Reactivity Prediction

The electron density distribution, a key outcome of DFT calculations, reveals the regions within the molecule that are electron-rich or electron-deficient. This information is instrumental in predicting the molecule's reactivity. For instance, in similar heterocyclic compounds, the analysis of electron density helps identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net In a study on related aniline (B41778) derivatives, it was found that the distribution of electron density is a critical factor in determining the sites of electrophilic attack. thaiscience.info

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of a molecule. ijrar.org The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. thaiscience.info For a related imidazole (B134444) derivative, 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole, FMO analysis was used to calculate the charge transfer occurring within the molecule. ijrar.org In other studies, the HOMO-LUMO gap has been shown to be a key indicator of the molecule's electronic properties and potential for charge transfer interactions. researchgate.netresearchgate.net

HOMO-LUMO Energy Values for Related Compounds
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
p-nitroaniline--3.8907 thaiscience.info
p-aminoaniline--4.6019 thaiscience.info
p-isopropylaniline--5.2968 thaiscience.info

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. ijrar.orgresearchgate.net The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. nih.gov For the related compound 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole, MEP analysis was performed to understand its reactivity. ijrar.org In a study on aniline derivatives, MEP analysis identified the specific atoms that are the most likely sites for electrophilic attack. thaiscience.info

Quantum Chemical Calculations for Spectroscopic Data Interpretation (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in the interpretation of spectroscopic data. epstem.net DFT methods, such as B3LYP, are commonly used to calculate theoretical vibrational frequencies (IR) and chemical shifts (NMR), which can then be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov For a similar compound, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, DFT calculations of ¹³C and ¹H NMR chemical shifts were performed using the GIAO approach and showed good agreement with experimental data. researchgate.net The interpretation of FT-IR and FT-Raman spectra of 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole was aided by DFT calculations, which helped in assigning the vibrational modes. ijrar.org

Calculated and Experimental Spectroscopic Data for a Related Compound
Spectroscopic DataCalculated ValueExperimental ValueReference
¹³C NMR (ppm) for Imine Carbon152.40147.68 nih.gov
IR (cm⁻¹) for N-H stretching33363316 nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemical compounds based on their molecular structure. nih.govnih.gov These models are developed by establishing a mathematical relationship between the chemical structures of a series of compounds and their measured activities or properties. researchgate.net For a series of pyrrolo[2,3-d]pyrimidin-4-amine derivatives, 3D-QSAR models were developed to understand their inhibitory activity against Janus kinase 1 (JAK1). nih.gov Similarly, QSAR models have been used to guide the discovery of novel herbicidal agents among 3-(pyridin-2-yl)benzenesulfonamide derivatives. nih.gov While specific QSAR/QSPR studies on this compound were not found, these methodologies are highly relevant for predicting its potential biological activities and physicochemical properties.

ADMET Prediction and Pharmacokinetic Profiling

Molecular docking simulations are pivotal for predicting the binding orientation and affinity of a small molecule to a target protein. This requires identifying a specific biological target (receptor) and analyzing the interactions within its binding site. Similarly, virtual screening involves the computational screening of compound libraries against a target, a process for which no published studies involving this compound are available.

Furthermore, the prediction of ADMET properties is a standard computational procedure to assess the drug-likeness and pharmacokinetic profile of a potential therapeutic agent. These analyses are data-driven, relying on established models and algorithms. Without specific studies conducted on this compound, any presentation of ADMET data would be speculative and not based on scientific literature.

While research exists for compounds with similar structural motifs, such as aminopyridines or methoxyphenyl groups, it is scientifically unsound to extrapolate those findings to this compound. The specific arrangement of these functional groups dictates the molecule's unique physicochemical and biological properties, meaning that data from related but distinct molecules cannot be used to accurately describe the compound .

A thorough search has not yielded the necessary data to construct an evidence-based article on the computational and theoretical studies of this compound. Future research may address this knowledge gap, which would then enable a detailed analysis as outlined.

Medicinal Chemistry and Pharmacological Investigations of 2 4 Methoxyphenyl 3 Pyridinamine Analogues

Biological Activity Profiling of Pyridinamine Derivatives

The pyridinamine scaffold is a significant heterocyclic structure in medicinal chemistry, known for a wide array of biological activities. nih.gov Derivatives of this core structure have been synthesized and evaluated for numerous pharmacological effects, demonstrating the versatility of the pyridine (B92270) ring in drug design. nih.gov These investigations often begin with broad screening to identify promising areas for therapeutic development, ranging from antimicrobial to anticancer applications. mdpi.comnih.gov

In Vitro and In Vivo Pharmacological Assays

The biological activities of pyridinamine derivatives have been extensively studied through a variety of in vitro and in vivo assays. In vitro studies are crucial for initial screening, determining cytotoxic effects against various cancer cell lines, and assessing antimicrobial properties against bacterial and fungal strains. researchgate.netresearchgate.net For instance, novel pyridine heterocyclic hybrids have been evaluated against human cancer cell lines such as Huh-7 (liver), A549 (lung), and MCF-7 (breast) using the MTT assay to determine their antiproliferative capabilities. nih.gov Some compounds in these studies exhibited cytotoxic activities superior to the standard drug, Taxol. nih.gov

Beyond cancer, pyridinamine analogues have been assessed for other therapeutic applications. Certain derivatives have shown potential as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.gov These compounds are tested in vitro for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In other studies, pyridinamine derivatives have been evaluated for their antimicrobial activity against clinically isolated strains, with their efficacy compared to standard drugs. mdpi.comresearchgate.net

In vivo assays provide a more complex biological context, validating the findings from in vitro tests. For example, the anti-inflammatory activity of new pyridine derivatives has been studied in animal models. researchgate.net Similarly, the in vivo anticancer efficacy of promising compounds identified in cell-based assays has been confirmed in breast cancer models, demonstrating their potential to inhibit tumor growth in a living system. nih.gov Antimalarial activity has also been a focus, with pyridinamine derivatives tested in vivo using mouse models infected with Plasmodium berghei, showing significant inhibition of parasite multiplication. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyridinamine derivatives influences their biological activity, guiding the design of more potent and selective compounds. nih.gov SAR analyses have revealed that the nature, number, and position of substituents on the pyridine and associated rings are critical determinants of pharmacological effects. nih.govnih.gov

For antiproliferative activity against breast cancer cell lines like MCF-7, the presence and positioning of methoxy (B1213986) (O-CH3) groups can significantly impact potency. nih.gov Studies on 2-aryl-2-(pyridin-2-yl)acetamides showed that the highest anticonvulsant activity was found in derivatives with unsubstituted phenyl rings or those with ortho- and meta-substituents on the phenyl ring. nih.gov In a series of 2,4-diamino-5-ketopyrimidines, a diaminopyrimidine core with a substituted 4-piperidine moiety at the C2-amino position and a 2-methoxybenzoyl group at the C5 position was identified as the critical structure for potent cyclin-dependent kinase (CDK) inhibitory activity. nih.gov

In the context of anticancer agents targeting specific kinases, SAR studies have been crucial. For pyrido[2,3-d]pyrimidin-4(3H)-one derivatives acting as EGFR inhibitors, the presence of an electron-donating methoxy group at the 4-position of an attached phenyl ring was found to be beneficial for activity. nih.gov Similarly, for pyrazolo[3,4-d]pyrimidine derivatives, structural optimization and SAR analysis led to the discovery of potent multi-kinase inhibitors targeting FLT3 and VEGFR2. nih.gov The analysis of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors also provided valuable insights for developing promising cancer therapeutics. researchgate.net These studies collectively underscore the importance of systematic structural modifications to optimize the therapeutic potential of pyridinamine-based compounds.

Exploration as Enzyme Inhibitors and Receptor Modulators

Analogues of 2-(4-methoxyphenyl)-3-pyridinamine are widely explored as modulators of various enzymes and receptors, which are key targets in numerous disease pathologies. The inherent structural features of the pyridinamine scaffold allow for versatile interactions with the binding sites of these biological macromolecules.

Many pyridinamine derivatives have been investigated as kinase inhibitors, a major class of enzyme targets in cancer therapy. nih.govnih.gov For example, they have been designed to target Bruton's tyrosine kinase (BTK), which is involved in the proliferation of B-cells, and various cyclin-dependent kinases (CDKs), which regulate the cell cycle. nih.govgoogle.com Other targeted kinases include c-Met, Polo-like kinase 4 (PLK4), VEGFR-2, and HER-2, all of which are implicated in tumor growth, proliferation, and angiogenesis. nih.govreading.ac.uknih.gov

Beyond kinases, other enzyme families are also targeted. New pyridine derivatives have been developed as cholinesterase inhibitors, which are crucial for managing Alzheimer's disease. nih.gov The ability of these compounds to chelate metal ions also points to a multifunctional approach to disease treatment. nih.gov

In terms of receptor modulation, pyridinamine analogues have been synthesized as potential GABAA receptor modulators, which are important for treating conditions like anxiety and epilepsy. nih.gov Additionally, derivatives have been designed to act as histamine (B1213489) H2-receptor antagonists, relevant for controlling gastric acid secretion. nih.gov The interaction of phenylisopropylamine analogues, which share some structural similarities, with serotonin (B10506) receptors like 5-HT2A and 5-HT2B has also been characterized. nih.gov

Targeting Specific Biological Pathways

The therapeutic effects of pyridinamine derivatives are often achieved by modulating specific biological pathways essential for cell survival, proliferation, and signaling. A primary focus of investigation has been the pathways involved in cancer progression.

A key pathway targeted by these compounds is apoptosis, or programmed cell death. Studies have shown that certain 3-cyano-2-substituted pyridines can induce apoptosis in MCF-7 breast cancer cells. nih.gov This is often achieved by up-regulating the expression of pro-apoptotic proteins like p53, Bax, and caspase-3, while down-regulating anti-apoptotic proteins such as Bcl-2 and Mdm-2. nih.gov The release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway, has also been observed. nih.gov Furthermore, some benzo-fused purine (B94841) derivatives, which are structurally related, have been shown to target pro-apoptotic genes with protein kinase activity. researchgate.net

Cell cycle regulation is another critical pathway targeted by pyridinamine scaffolds. By inhibiting cyclin-dependent kinases (CDKs), these compounds can halt the cell cycle, preventing cancer cell proliferation. nih.gov For example, 3-cyanopyridine (B1664610) derivatives have been shown to arrest MCF-7 cells in the G1 phase of the cell cycle, which is confirmed by the increased expression of cell cycle inhibitors like p21 and p27 and reduced expression of cyclins CDK2 and CDK4. nih.gov

Signal transduction pathways that drive cell growth and survival are also important targets. The Akt signaling pathway, which is often overactive in cancer, has been shown to be inhibited by pyridinamine derivatives. nih.govnih.gov Inhibition of this pathway can contribute to the induction of apoptosis. nih.gov Other targeted pathways include those involving purine and pyrimidine (B1678525) metabolism, which are crucial for the rapid nucleic acid synthesis required by proliferating cancer cells and malaria parasites. scilit.com Additionally, the NF-κB pathway, which is involved in cellular responses to stress and inflammation, has been a target for specifically designed pyridine derivatives. cbs.dk

Anti-Cancer Activities of Pyridinamine Scaffolds

The pyridinamine scaffold is a prominent feature in the development of novel anticancer agents due to its presence in numerous compounds with significant cytotoxic and antiproliferative activities. nih.govnih.govbohrium.com Research has demonstrated that derivatives incorporating the pyridine ring can effectively inhibit the growth of various human cancer cell lines. nih.govnih.gov The versatility of this scaffold allows for structural modifications that can target different cancer types, including breast, lung, colon, and prostate cancers. nih.govnih.gov

The anticancer effects of these compounds are often mediated through the inhibition of key enzymes like protein kinases, which are crucial for tumor cell signaling and survival. nih.gov For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been specifically designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms. nih.gov Another strategy involves creating hybrid molecules that combine the pyridine moiety with other pharmacologically active structures, such as sulfonamides or pyrazoles, to enhance their antitumor properties. bohrium.comrdd.edu.iq These efforts aim to develop more effective and selective cancer therapies. reading.ac.uk

The MCF-7 human breast adenocarcinoma cell line is a cornerstone for the in vitro evaluation of potential breast cancer therapeutics because it expresses estrogen receptors, mimicking a common subtype of breast cancer. nih.gov Numerous studies have utilized this cell line to screen and characterize the anticancer activity of this compound analogues and related pyridine derivatives. nih.govnih.govbohrium.com

These studies have consistently shown that specific pyridinamine derivatives can induce potent antiproliferative and cytotoxic effects in MCF-7 cells. nih.govnih.gov For example, certain novel 2-amino-3-cyano pyridine derivatives containing a sulfonamide moiety have demonstrated a potent anti-proliferative effect against this cell line. bohrium.com Similarly, some 3-cyano-2-substituted pyridines have shown significant growth inhibition with low micromolar IC50 values. nih.gov The activity of these compounds is often compared to standard chemotherapeutic drugs like 5-Fluorouracil or Taxol, with some derivatives exhibiting comparable or even superior potency. nih.govnih.govmdpi.com

The mechanism of action in MCF-7 cells often involves the induction of apoptosis and cell cycle arrest. nih.gov Research has identified that active compounds can trigger these effects through the modulation of key regulatory proteins. nih.gov The table below summarizes the in vitro anticancer activity of several pyridine derivatives against the MCF-7 cell line, highlighting their potential as leads for breast cancer drug development.

Compound IDCompound ClassIC50 (µM) against MCF-7Source
Compound 3b Pyridine Heterocyclic Hybrid6.13 nih.gov
Compound 9a 3-Cyano-2-substituted Pyridine2.04 nih.gov
5-FU (Reference) Fluoropyrimidine7.06 nih.gov
Compound 5e Cyanopyridone1.39 mdpi.com
Compound 5a Cyanopyridone1.77 mdpi.com
Compound 7b Fused Pyridopyrimidine6.22 mdpi.com
Compound 18 Imidazo[1,2-α]pyridine14.81 nih.gov
Compound 11 Imidazo[1,2-α]pyridine20.47 nih.gov
Compound C1 Monoorganotin Schiff Base2.5 µg/mL nih.gov
HS-104 Imidazopyridine1.2 nih.gov
EGFR Kinase Inhibition

Analogues of 2-aminopyridine (B139424) have been investigated as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. A series of 2-amino-4-(1,2,4-triazol)pyridine derivatives were designed and synthesized to overcome resistance to existing tyrosine kinase inhibitors (TKIs). nih.gov

Notably, certain compounds within this class demonstrated significant inhibitory activity against EGFR mutants, such as EGFRL858R/T790M and EGFRvIII, which are associated with TKI resistance. nih.gov For instance, compound 10c showed potent inhibition of the dual mutant EGFRL858R/T790M and exhibited strong anti-proliferative effects on the H1975 non-small cell lung cancer cell line. nih.gov Another analogue, 10j , was found to be a powerful inhibitor of the U87-EGFRvIII glioblastoma cell line, surpassing the potency of established drugs like Osimertinib and Lazertinib. nih.gov Molecular modeling studies have further elucidated the binding interactions of these compounds within the EGFR kinase domain, providing a structural basis for their inhibitory activity. nih.gov

Table 1: EGFR Kinase Inhibition by 2-amino-4-(1,2,4-triazol)pyridine Analogues

Compound Target Activity Reference
10c EGFRL858R/T790M Significant inhibitory activity nih.gov
10j U87-EGFRvIII Potent inhibitory activity (3-fold > Osimertinib, 25-fold > Lazertinib) nih.gov

Anti-Platelet Activities

The investigation of pyridine derivatives has extended to their potential as anti-platelet agents. A series of 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines were synthesized and evaluated for their ability to inhibit cyclooxygenase (CO), a key enzyme in platelet aggregation. nih.gov

Among the synthesized compounds, 4,5-bis(4-methoxyphenyl)-2-morpholinopyrimidine (8) and 4,5-bis(4-methoxyphenyl)-2-(3,5-dimethylmorpholin-4-yl)pyrimidine (9) displayed potent in vitro inhibition of malondialdehyde production, a marker of CO activity. nih.gov In ex vivo studies, 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyrid-4-yl) pyrimidine (11a) demonstrated potent and long-lasting anti-platelet effects, showing significantly greater inhibition of arachidonic acid-induced platelet aggregation compared to aspirin. nih.gov Furthermore, this compound also exhibited vasodilatory activity, a beneficial property not observed with aspirin. nih.gov

In a related series, 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines were also explored as anti-platelet agents targeting CO. nih.gov Compound 10 from this series, 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine, showed potent in vitro CO inhibition and ex vivo anti-platelet activity that was more than three times that of aspirin. nih.gov

Table 2: Anti-Platelet Activity of Pyridine and Triazine Analogues

Compound Target In Vitro Activity Ex Vivo Activity Reference
8 Cyclooxygenase 73.4% inhibition at 10-8 M Not Reported nih.gov
9 Cyclooxygenase IC50 = 1.4 x 10-8 M Not Reported nih.gov
11a Cyclooxygenase Not Reported 97% inhibition at 3.2 mg/kg (24h) nih.gov
10 Cyclooxygenase IC50 = 2.8 x 10-7 M Complete inhibition at 1.0 & 3.2 mg/kg (6h) nih.gov

Anti-Inflammatory Properties

The anti-inflammatory potential of pyridine-containing compounds has been a significant area of research. Substituted pyridine compounds have been described for their use in treating inflammation and related disorders. google.com One specific analogue, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) , has been shown to act as a suppressor of inflammation in TLR-engaged primary human monocytes. nih.govresearchgate.net While AMBMP itself can induce pro-inflammatory cytokine production in naive monocytes, it suppresses this production in cells stimulated by Toll-like receptor (TLR) 2, 4, and 5 ligands. nih.govresearchgate.net This anti-inflammatory effect is associated with the activation of the canonical Wnt/β-catenin signaling pathway. nih.gov

Another study investigated the anti-inflammatory properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines. researchgate.net These compounds were evaluated in a rat paw dextran (B179266) edema model, demonstrating their potential to reduce acute inflammation. researchgate.net

Chalcones, which can contain methoxyphenyl groups, have also been studied for their anti-inflammatory effects. For example, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) was found to exert significant anti-inflammatory effects in a dose-dependent manner in macrophage and lymphocyte cell lines. nih.gov This effect was mediated through the induction of heme oxygenase-1 (HO-1), a protective enzyme against inflammation. nih.gov

Antimicrobial and Antifungal Evaluations

The pyridine scaffold is a common feature in many antibacterial and antifungal agents. nih.govnih.gov Researchers have synthesized and evaluated various pyridine derivatives for their antimicrobial efficacy. For instance, a pyridine carboxamide derivative, MMV687254 , was identified as a promising hit against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This compound showed specific activity against M. tuberculosis and was as effective as isoniazid (B1672263) in infected macrophages. nih.gov

In the realm of antifungal research, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives, some incorporating a 4-methoxyphenyl (B3050149) amino group, have been synthesized and tested for their antifungal properties. nih.gov Similarly, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and showed greater efficacy than fluconazole (B54011) against several Candida species. nih.gov

The compound 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been coated onto magnetic nanoparticles and demonstrated potential as an antibacterial agent against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. nanomedicine-rj.com

Central Nervous System (CNS) Activity

Pyridine alkaloids are known to exhibit activity in the central nervous system. nih.gov While specific studies on the CNS activity of this compound were not found in the provided search results, the broader class of pyridines has been investigated for its effects on the CNS. For example, dipeptide mimetics of nerve growth factor, which can incorporate pyridine-like structures, have been studied for their potential in treating CNS disorders. explorationpub.com

Drug Discovery and Development Pipeline for Pyridinamine-Based Therapeutics

The discovery and development of new drugs is a complex process that begins with the identification of a promising "lead" compound. slideshare.net Pyridinamine-based structures have emerged as a privileged scaffold in this process due to their versatile biological activities. nih.gov

Lead Compound Identification and Optimization

Lead identification involves screening large libraries of compounds to find those with the desired pharmacological activity. youtube.com Once a lead compound, such as a pyridinamine derivative, is identified, it undergoes optimization to improve its potency, selectivity, and pharmacokinetic properties. slideshare.netnih.gov

Structure-activity relationship (SAR) studies are crucial in this optimization phase. For example, in the development of TYK2 inhibitors, a 4-aminopyridine (B3432731) benzamide (B126) scaffold was optimized through structure-based design to enhance its potency and selectivity. nih.gov Similarly, for the anti-tuberculosis agent MMV687254, a detailed SAR study was conducted to identify a more promising lead candidate with improved activity. nih.gov

The optimization process also involves evaluating and improving the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound to ensure it has the potential to become a successful drug. researchgate.net This often involves chemical modifications to enhance properties like solubility and bioavailability. researchgate.net The ultimate goal is to develop a drug candidate with a favorable efficacy and safety profile for further preclinical and clinical development.

Toxicity and Safety Profile Assessment (e.g., Mutagenicity, Drug-Drug Interactions, Reactive Metabolites)

The safety profile of a drug candidate is a critical determinant of its therapeutic potential. For this compound, a comprehensive toxicity assessment would involve evaluating its potential for mutagenicity, off-target interactions, and the formation of reactive metabolites.

Mutagenicity

Direct mutagenicity data for this compound is not available. However, the broader class of monoaminopyridines, to which this compound belongs, is generally considered unlikely to be mutagenic in standard genotoxicity assays based on structure-activity relationship analyses. For instance, 3-aminopyridine (B143674) was found to be non-mutagenic in Escherichia coli strain WP2 uvrA. However, it did show mutagenic activity in Salmonella typhimurium TA98 under specific conditions, namely in the presence of S-9 and norharman, suggesting that metabolic activation could potentially lead to genotoxic species in some aminopyridine structures. The pyridine ring itself, a core component of the molecule, has been associated with positive results in some rodent carcinogenicity assays, highlighting the need for specific testing of any new derivative.

Drug-Drug Interactions

The potential for drug-drug interactions is significantly influenced by a compound's interaction with metabolic enzymes, particularly the cytochrome P450 (CYP450) system. Some drugs are metabolized by CYP450 monooxygenase, and co-administration with an agent that inhibits this metabolism can alter the drug's pharmacokinetics. While specific studies on this compound are absent, research on other heterocyclic compounds indicates that the potential for CYP450 inhibition is a crucial assessment. For example, a study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), a complex molecule also featuring a substituted pyridine-like ring, showed no significant inhibitory effects on major CYP450 enzymes and had no significant induction potential on CYP1A2 and CYP3A4. This suggests that not all pyridine-containing structures are potent CYP inhibitors, but underscores the necessity of empirical testing for each new compound.

Reactive Metabolites and General Toxicity

The metabolic process can sometimes convert xenobiotics into reactive metabolites, which can lead to cellular damage and toxicity. The parent pyridine structure is known to be metabolized in humans into metabolites such as N-methylpyridinium and pyridine-N-oxide. Monoaminopyridines are recognized as acutely toxic compounds, readily absorbed and distributed to the brain. Their toxicity is partly attributed to their ability to block potassium (K+) channels, which can lead to neurotoxic effects like convulsions.

In vitro cytotoxicity studies of more complex derivatives provide some insight. A series of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were evaluated for their cytotoxic effects on several cancer cell lines. The results, summarized in the table below, indicate that while some derivatives exhibit significant cytotoxicity at low micromolar concentrations, others are less active, demonstrating that small structural modifications can drastically alter the toxicity profile.

Table 1: In-Vitro Cytotoxicity of this compound Analogues

Compound Cell Line IC₅₀ (µM)
2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide HeLa 2.8
2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide PANC-1 1.8
Analogue with IC₅₀ of 4.6µM and 2.2µM HeLa 4.6

This table displays the half-maximal inhibitory concentration (IC₅₀) values for specific analogues against human cancer cell lines.

Metabolic Stability and In Vivo Fate Studies

The efficacy and dosing regimen of a drug are heavily dependent on its metabolic stability and in vivo fate. These studies determine how long a compound remains active in the body before it is metabolized and eliminated.

Metabolic Stability

Metabolic stability is often first assessed using in vitro models, such as liver microsomes, which contain key drug-metabolizing enzymes. While direct data for this compound is lacking, studies on related structures highlight the variables involved. For example, piperidine (B6355638) analogues of a different chemical series showed improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts, indicating that the nature of heterocyclic rings within a molecule can significantly influence its metabolic profile.

In a study of the complex PDE5 inhibitor analogue NHPPC, the compound's stability varied significantly across species. After a 60-minute incubation with liver microsomes, the percentage of the remaining parent compound was 42.8% in rats, 42.0% in humans, but only 0.8% in dogs, indicating much faster metabolism in canines. This highlights the importance of inter-species variability in metabolic pathways.

Table 2: In Vitro Metabolic Stability of an Analogue (NHPPC) in Liver Microsomes

Species Percent Remaining (after 60 min) In Vitro Intrinsic Clearance (mL/min/mg protein)
Rat 42.8% 0.0233
Dog 0.8% 0.1204

This table shows the metabolic stability of NHPPC, a structurally distinct pyridine-containing compound, across different species.

In Vivo Fate

The in vivo fate of a compound encompasses its absorption, distribution, metabolism, and excretion (ADME). For the parent compound pyridine, more than half of an oral dose is absorbed and mostly excreted in the urine within a day, either as pyridine itself or as its breakdown products.

Pharmacokinetic studies in animal models provide crucial data on a compound's behavior in a whole organism. For the NHPPC analogue, oral administration in rats and dogs revealed different absorption rates, with a time to maximum plasma concentration (t-max) of 6 hours in rats and 0.5 hours in dogs. The absolute bioavailability also differed, being approximately 34.5% in rats and 53.1% in dogs. Such studies are essential to predict the pharmacokinetic profile of new chemical entities like this compound in humans.

Applications in Chemical Biology, Materials Science, and Agrochemicals

Use as Building Blocks in Organic Synthesis

The structural framework of 2-(4-Methoxyphenyl)-3-pyridinamine is a valuable starting point for the synthesis of more complex heterocyclic systems. The presence of the amino group on the pyridine (B92270) ring allows for a variety of chemical transformations, enabling the construction of fused ring systems and other elaborate molecular architectures.

Research has demonstrated the utility of related aminopyridine scaffolds in the synthesis of various heterocyclic compounds. For instance, derivatives of aminopyridines are key intermediates in the preparation of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) structures. nih.govnih.gov These fused heterocyclic systems are of significant interest due to their presence in biologically active molecules. The synthesis often involves the reaction of the amino group with other reagents to build the additional rings. nih.gov

Furthermore, the general class of aminopyridines has been employed in the synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyridines. mdpi.com This is achieved through the oxidative ring closure of a hydrazine (B178648) intermediate, which can be formed from an aminopyridine precursor. mdpi.com The resulting triazolopyridine core is a feature of various compounds with applications in medicinal chemistry. mdpi.com

The versatility of the aminopyridine moiety as a synthetic building block is highlighted in the following table, which summarizes its use in the construction of different heterocyclic systems.

Starting Material ClassResulting Heterocyclic SystemSynthetic Strategy
AminopyridinesPyrido[2,3-d]pyrimidinesCyclization with appropriate reagents
AminopyridinesThieno[2,3-d]pyrimidinesAnnulation reactions
Aminopyridines nih.govnih.govnih.govTriazolo[4,3-a]pyridinesOxidative cyclization of hydrazine intermediates

Ligands in Catalysis

The nitrogen atoms in the pyridine ring and the amino group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows such compounds to function as ligands in the formation of metal complexes, which can exhibit catalytic activity.

While direct catalytic applications of this compound are not extensively documented, the broader class of pyridinamine derivatives has shown promise in catalysis. For example, a picolylamine–Ni(II) complex immobilized on magnetic nanoparticles has been developed as a recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. nih.gov In this system, the picolylamine ligand, a structural relative of pyridinamine, plays a crucial role in the catalytic cycle. nih.gov

Additionally, phosphite (B83602) complexes of transition metals containing substituted phenyl groups, such as 2-methoxyphenyl phosphite complexes of platinum(0) and nickel(0), have been investigated for their catalytic properties. rsc.org These studies demonstrate that the electronic and steric properties of the ligands, which would include derivatives of this compound, can influence the catalytic activity of the metal center. rsc.org The methoxy (B1213986) group, in particular, can impact the catalytic process through both steric hindrance and potential weak coordination of the ether oxygen. rsc.org

The potential of pyridinamine-type ligands in catalysis is summarized below:

Ligand TypeMetalApplication
PicolylamineNickel(II)Synthesis of substituted pyridines
2-Methoxyphenyl phosphitePlatinum(0), Nickel(0)Alkene and alkyne functionalization

Development of Fluorescent Probes and Imaging Agents

Compounds with extended π-conjugated systems and electron-donating or -withdrawing groups often exhibit interesting photophysical properties, including fluorescence. The structure of this compound, with its interconnected aromatic rings and amino and methoxy substituents, suggests its potential as a scaffold for the development of fluorescent probes and imaging agents.

Research into related compounds supports this potential. For instance, fluorescent probes derived from methoxy-modified imidazo-pyridins have been successfully developed for the detection of biologically relevant species like sulfite. nih.gov These probes exhibit a fluorescence enhancement upon binding to the analyte, enabling its quantification in various samples, including Chinese medicinal materials and living cells. nih.gov

Furthermore, studies on the fluorescent properties of aminopyridines have shown that the nature and position of substituents on the pyridine and phenyl rings can be used to tune the emission wavelength and quantum yield. mdpi.com This tunability is a critical aspect in the design of fluorescent probes for specific applications. The development of pyranoindole congeners has also highlighted the potential of such heterocyclic systems as fluorophores. mdpi.com

The following table outlines the key features of related fluorescent probes and their potential relevance to this compound derivatives.

Fluorophore ScaffoldTarget Analyte/ApplicationKey Feature
Methoxy-modified imidazo-pyridinSulfite detectionFluorescence enhancement upon binding
Substituted aminopyridinesGeneral fluorescent probesTunable photophysical properties
PyranoindolesBioimagingComponent of phototriggered systems

Role in Agrochemical Development

The search for new and effective agrochemicals is a continuous effort, and heterocyclic compounds play a significant role in the discovery of novel pesticides. The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a lead structure in agrochemical research.

For example, derivatives of thieno[3,2-b]pyridine (B153574) have been investigated as potential fungicides. nih.gov These compounds have shown promising antifungal activity against a range of plant pathogenic fungi. nih.gov The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) scaffold, in particular, has been identified as a promising lead for the development of new fungicides. nih.gov

Furthermore, research on compounds with a similar methoxyphenyl-amine backbone has revealed insecticidal properties. For instance, 4-(p-Methoxyphenyl)-2-aminobutane has been shown to have a strong combating effect against various phytopathogenic insects and mites. google.com This suggests that the combination of a methoxyphenyl group and an amino functional group can be a key pharmacophore for insecticidal activity. The development of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients further underscores the importance of pyridine-based compounds in this field. semanticscholar.org

The potential agrochemical applications of compounds related to this compound are summarized below:

Compound ClassAgrochemical ApplicationTarget Pests
Thieno[3,2-b]pyridine derivativesFungicidePlant pathogenic fungi
4-(p-Methoxyphenyl)-2-aminobutaneInsecticide, MiticidePhytopathogenic insects and mites
TrifluoromethylpyridinesVariousPests in crop protection

Advanced Materials Science Applications

The unique electronic and photophysical properties of conjugated organic molecules like this compound make them attractive candidates for applications in materials science. These applications can range from organic light-emitting diodes (OLEDs) to other advanced materials with tailored optical or electronic functions.

While specific applications of this compound in materials science are not widely reported, the potential can be inferred from related structures. For instance, pyranoindole derivatives, which share some structural similarities, have been investigated as host materials for blue, green, and red phosphorescent OLEDs. mdpi.com The ability of these materials to efficiently transfer energy to the phosphorescent dopants is crucial for the performance of the devices. mdpi.com

Furthermore, the development of fluorescent probes from related scaffolds, as discussed in section 7.3, also points towards their potential use in the creation of chemo-responsive materials. These materials could change their optical properties in response to specific chemical stimuli, enabling their use in sensing and detection technologies. The ability to functionalize the this compound core allows for the fine-tuning of its properties to meet the demands of specific material applications.

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions

Research into the 2-(4-methoxyphenyl)pyridinamine scaffold and its analogues has yielded several key contributions to medicinal chemistry. The primary finding is the identification of this chemical family as a source of potent inhibitors of crucial cellular processes, particularly those involved in cell division and signaling.

A major area of success has been in the development of tubulin polymerization inhibitors. nih.gov Microtubules are essential for mitosis, and their disruption is a clinically validated strategy for cancer treatment. Researchers designed and synthesized a series of tertiary diarylamine derivatives based on a related hit compound, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine. nih.gov One such derivative, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, demonstrated significant cytotoxic activity against a panel of human tumor cell lines, with GI50 values in the low micromolar range (1.55 to 2.20 μM). nih.gov These findings established that these tertiary diarylamine derivatives represent a novel class of tubulin polymerization inhibitors that target the colchicine (B1669291) binding site, highlighting the value of the N-(4-methoxyphenyl)pyridinamine core in generating potent anti-proliferative agents. nih.gov

Furthermore, the broader methoxypyridine framework has been instrumental in the design of inhibitors for other critical cancer-related targets. Studies on related structures have shown that sulfonamide methoxypyridine derivatives can act as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway often deregulated in cancer. nih.gov Similarly, pyrazolopyridine derivatives incorporating a 3-(4-methoxyphenyl) moiety have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), which are fundamental regulators of the cell cycle. mdpi.com The versatility of the scaffold has also been demonstrated in the development of potential antimalarial agents, where nih.govsigmaaldrich.combldpharm.comtriazolo[4,3-a]pyridine sulfonamides containing an N-(4-methoxyphenyl) group showed good in vitro activity against Plasmodium falciparum. nih.gov

Compound Class/DerivativeBiological TargetKey FindingsReference
Tertiary Diaryl-amines (based on N-(4-methoxyphenyl)pyridin-2-amine)Tubulin Polymerization (Colchicine Site)Showed significant cytotoxic activity against human tumor cell lines (GI50: 1.55–2.20 μM). nih.gov
Sulfonamide Methoxypyridine DerivativesPI3K/mTOR Dual InhibitorsA lead compound (22c) showed strong proliferation inhibitory activity (IC50: 20-130 nM) and induced cell cycle arrest. nih.gov
Pyrazolo[3,4-b]pyridines with 3-(4-methoxyphenyl) groupCyclin-Dependent Kinases (CDK2/CDK9)Compounds successfully induced hydrogen bonding and hydrophobic interactions within the ATP binding pocket, leading to anticancer activity. mdpi.com
nih.govsigmaaldrich.combldpharm.comTriazolo[4,3-a]pyridine Sulfonamides with N-(4-methoxyphenyl) groupPlasmodium falciparum (Falcipain-2 target)A lead compound showed good in vitro antimalarial activity with an IC50 value of 2.24 μM. nih.gov

Unaddressed Challenges and Knowledge Gaps

Despite the promising results, several challenges and knowledge gaps remain in the research of 2-(4-methoxyphenyl)-3-pyridinamine and its derivatives.

Selectivity and Off-Target Effects: A primary challenge for any kinase inhibitor is achieving high selectivity for the intended target. While compounds have shown potency against targets like tubulin and PI3K, a comprehensive understanding of their broader kinome-wide selectivity is often lacking. nih.govnih.govnih.gov Off-target effects can lead to unforeseen toxicity, which is a major hurdle in drug development.

Acquired Drug Resistance: Cancers are known to develop resistance to therapies, including those targeting tubulin and kinase signaling pathways. nih.gov The mechanisms by which cancer cells might develop resistance to this specific class of compounds have not been thoroughly investigated.

Pharmacokinetics and Bioavailability: Early-stage research often focuses on in vitro potency. A significant knowledge gap exists regarding the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Optimizing for metabolic stability and oral bioavailability is a critical and often difficult step. nih.gov

Synthetic Efficiency: While laboratory-scale syntheses have been established, developing highly efficient, scalable, and cost-effective manufacturing processes suitable for industrial production remains a challenge. nih.gov

Promising Avenues for Future Research in this compound Chemistry

The existing body of research provides a strong foundation for several promising avenues of future investigation.

Extensive Structure-Activity Relationship (SAR) Studies: There is considerable scope for further chemical modification of the this compound scaffold. Future work should focus on systematically altering substituents on both the pyridine (B92270) and the phenyl rings to create libraries of new analogues. The goal would be to improve target potency, enhance selectivity, and optimize pharmacokinetic properties.

Elucidation of Binding and Resistance Mechanisms: To address the challenges of selectivity and resistance, detailed mechanistic studies are crucial. The use of X-ray crystallography to determine the co-crystal structure of active compounds bound to their target proteins can provide invaluable insights into the specific molecular interactions, guiding further rational drug design. nih.gov

Exploration of New Therapeutic Indications: The demonstrated activity against cancer and malaria targets suggests that the scaffold's therapeutic potential may be broader. nih.govnih.gov Future research could screen these compounds against other kinases implicated in inflammatory diseases, neurodegenerative disorders, or other infectious agents.

Development of Multi-Targeted Agents: Building on the success of PI3K/mTOR dual inhibitors, a promising strategy is the intentional design of derivatives that inhibit multiple, synergistic targets within a disease pathway. nih.gov This approach can potentially lead to higher efficacy and a lower likelihood of developing resistance.

Potential for Translational Research and Industrial Impact

The research surrounding the this compound core has significant potential to be translated into tangible industrial and clinical impact.

Preclinical Drug Development: Compounds that have demonstrated high potency and significant anti-proliferative activity in cell-based assays are strong candidates for advancement into preclinical animal models. nih.gov Such studies are the necessary next step to evaluate in vivo efficacy and safety, paving the way for potential clinical trials.

Interest from the Pharmaceutical Sector: The pyridine and pyrimidine (B1678525) cores are prevalent in many successful drugs, making this class of compounds attractive to the pharmaceutical industry. google.com The activity of these derivatives against clinically validated and high-interest targets like tubulin, PI3K, and CDKs further increases their appeal for oncology drug discovery programs. nih.govnih.govmdpi.com

Value in the Fine Chemicals Industry: As research and development in this area grow, this compound and its precursors will become increasingly important as building blocks. This creates a market for fine and specialty chemical manufacturers that can provide these key intermediates in high purity and at a larger scale. epa.gov The continued exploration of this versatile scaffold is therefore likely to not only advance medicinal chemistry but also to stimulate commercial activity in related sectors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.